molecular formula C15H16BrN3O2S B12182813 N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide

Cat. No.: B12182813
M. Wt: 382.3 g/mol
InChI Key: LJXUKTOCHRSNIV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Bromo Group: The bromo substituent can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through a nucleophilic substitution reaction involving an acetamidophenyl halide and the thiazole intermediate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using an isopropyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromo substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or antimicrobial properties, which can be explored through preclinical and clinical studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties tailored to industrial applications.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Protein Binding: It may bind to specific proteins, affecting their structure and function, and thereby influencing various biological processes.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetamidophenyl)-2-chloro-5-isopropylthiazole-4-carboxamide: This compound has a chloro substituent instead of a bromo substituent, which may affect its reactivity and biological activity.

    N-(4-acetamidophenyl)-2-bromo-5-methylthiazole-4-carboxamide: This compound has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.

    N-(4-acetamidophenyl)-2-bromo-5-ethylthiazole-4-carboxamide: This compound has an ethyl group instead of an isopropyl group, which may affect its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16BrN3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-10(5-7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21)

InChI Key

LJXUKTOCHRSNIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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